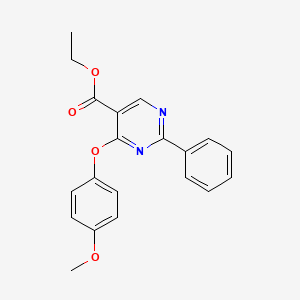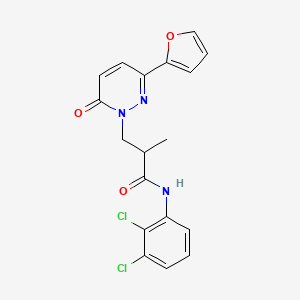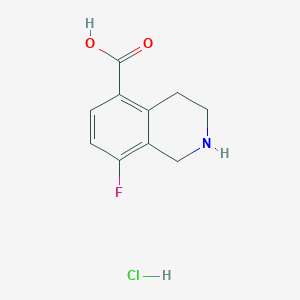
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a useful research compound. Its molecular formula is C17H15BrF2N2O2S and its molecular weight is 429.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of "(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone" typically involves multi-step organic synthesis, beginning with the preparation of the bromopyridine derivative, followed by its reaction with pyrrolidine and subsequent incorporation of the difluoromethylthio group. The reactions might use common reagents like bases, solvents, and controlled temperatures.
Industrial Production Methods: : Industrial preparation would likely scale up these laboratory methods, focusing on optimizing yields and purity through controlled reaction conditions, purification techniques, and possibly continuous flow chemistry for efficiency.
Chemical Reactions Analysis
Types of Reactions: : The compound is likely involved in various organic reactions, including nucleophilic substitution, oxidative addition, and reductive elimination.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents, reducing agents, and various catalysts under controlled temperature and pressure.
Major Products: : Reaction products will vary based on the reagents and conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: : In chemistry, the compound serves as a versatile building block for synthesizing more complex molecules.
Biology: : It may have applications in bioorganic chemistry, particularly in the design of molecules that interact with biological systems.
Medicine: : Potentially, it could be explored for its pharmacological properties, given its distinct structure.
Industry: : In industrial applications, it may be used in the development of new materials or as a reagent in synthetic processes.
Mechanism of Action
Mechanism: : The compound's effects stem from its ability to undergo various chemical reactions, impacting molecular targets through processes like binding interactions or covalent modifications.
Molecular Targets and Pathways: : Depending on its use, it may interact with enzymes, receptors, or other biomolecules, initiating specific biochemical pathways.
Comparison with Similar Compounds
Uniqueness: : The presence of both a bromopyridine group and a difluoromethylthio moiety distinguishes it from other compounds, providing unique reactivity and interaction profiles.
Similar Compounds: : Comparatively, compounds like pyrrolidinyl-bromopyridines and difluoromethyl thio derivatives share some features but lack the combined properties seen in our compound of interest.
Think of it as an impressive molecular multitasker, bridging various fields and offering a wealth of possibilities for scientific exploration.
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O2S/c18-13-5-3-8-21-15(13)24-11-7-9-22(10-11)16(23)12-4-1-2-6-14(12)25-17(19)20/h1-6,8,11,17H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJVCNJZLKZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide](/img/structure/B2922321.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)

![N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)
![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/new.no-structure.jpg)
![2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2922332.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)

![Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2922335.png)
![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)
![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)
